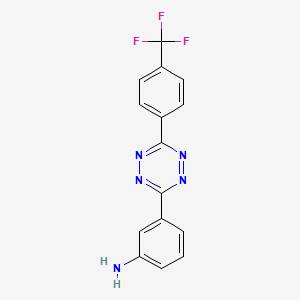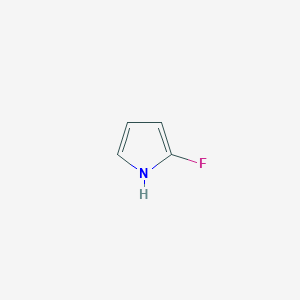
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazine ring and an aniline group. This compound is notable for its unique structure, which combines the properties of trifluoromethyl, tetrazine, and aniline groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline typically involves multiple steps, including nitration, reduction, and coupling reactions. One common method involves the nitration of a precursor compound, followed by reduction to form the corresponding amine. This amine is then coupled with a tetrazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
科学的研究の応用
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical studies, particularly in understanding enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the tetrazine ring can participate in various biochemical reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the tetrazine ring.
4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
Fluorinated Quinolines: Compounds with fluorine atoms incorporated into quinoline structures, used in various applications .
Uniqueness
3-(6-(4-(Trifluoromethyl)phenyl)-1,2,4,5-tetrazin-3-yl)aniline is unique due to the combination of trifluoromethyl, tetrazine, and aniline groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for specialized applications .
特性
分子式 |
C15H10F3N5 |
|---|---|
分子量 |
317.27 g/mol |
IUPAC名 |
3-[6-[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-3-yl]aniline |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-6-4-9(5-7-11)13-20-22-14(23-21-13)10-2-1-3-12(19)8-10/h1-8H,19H2 |
InChIキー |
NVTSXYMJPRSDDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)



![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)



![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)

![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)

![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)

